N',N'-dimethyl-4-nitrobenzenesulfonohydrazide
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Overview
Description
N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide is an organic compound with the molecular formula C8H11N3O4S It is a derivative of benzenesulfonohydrazide, characterized by the presence of nitro and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide can be synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethylhydrazine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Reduction: 4-amino-N’,N’-dimethylbenzenesulfonohydrazide.
Substitution: Various substituted benzenesulfonohydrazides depending on the nucleophile used.
Oxidation: 4-nitrobenzenesulfonic acid and related compounds.
Scientific Research Applications
N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonohydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonohydrazide: Similar structure but lacks the dimethyl groups.
N,N-dimethyl-4-nitrobenzenesulfonamide: Similar but with an amide group instead of a hydrazide group.
4-nitrobenzenesulfonamide: Lacks the dimethyl and hydrazide groups.
Uniqueness
N’,N’-dimethyl-4-nitrobenzenesulfonohydrazide is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N',N'-dimethyl-4-nitrobenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-10(2)9-16(14,15)8-5-3-7(4-6-8)11(12)13/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUBGYHADVBQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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